![molecular formula C23H17BrN2O3 B11559475 2-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11559475.png)
2-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE is a complex organic compound with a unique structure that combines aromatic and aliphatic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE typically involves multiple steps, starting with the preparation of the phenylformamido intermediate. This intermediate is then reacted with an appropriate aldehyde to form the imino compound. The final step involves the esterification of the imino compound with 3-(4-bromophenyl)prop-2-enoic acid under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenylformamido derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H17BrN2O3 |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
[2-[(Z)-(benzoylhydrazinylidene)methyl]phenyl] (E)-3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C23H17BrN2O3/c24-20-13-10-17(11-14-20)12-15-22(27)29-21-9-5-4-8-19(21)16-25-26-23(28)18-6-2-1-3-7-18/h1-16H,(H,26,28)/b15-12+,25-16- |
InChI Key |
MFMSTVVYTGVORI-YQQIJQLDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C\C2=CC=CC=C2OC(=O)/C=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC(=O)C=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.